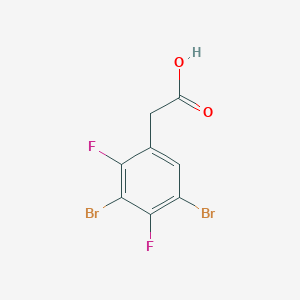

3,5-Dibromo-2,4-difluorophenylacetic acid

Description

3,5-Dibromo-2,4-difluorophenylacetic acid is a halogenated aromatic compound featuring a phenylacetic acid backbone substituted with two bromine atoms at positions 3 and 5, and two fluorine atoms at positions 2 and 2. For instance, bromination of 2,4-dihydroxyacetophenone in acetic acid with bromine yields 3,5-dibromo-2,4-dihydroxyacetophenone (mp 173–174°C) , and similar strategies may apply to introduce fluorine substituents.

Properties

IUPAC Name |

2-(3,5-dibromo-2,4-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)6(10)8(4)12/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHYLKMIRCNHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,4-difluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

Bromination: Phenylacetic acid is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride. This introduces fluorine atoms at the 2 and 4 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dibromo-2,4-difluorophenylacetic acid may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,4-difluorophenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetic acids, while oxidation and reduction reactions produce corresponding carboxylic acids, ketones, alcohols, or alkanes.

Scientific Research Applications

3,5-Dibromo-2,4-difluorophenylacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,4-difluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The phenylacetic acid moiety can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

3,5-Difluorophenylacetic Acid (C₈H₆F₂O₂)

- Structure : Differs by lacking bromine atoms, with fluorine at positions 3 and 3.

- Properties : Lower molecular weight (172.13 g/mol vs. ~311.93 g/mol for the target compound) and reduced steric bulk. Widely used as a building block in organic synthesis .

- Applications : Intermediate in pharmaceuticals and agrochemicals due to its aromatic fluorination .

2-(4-Bromo-2,5-difluorophenyl)acetic Acid

- Structure : Bromine at position 4 and fluorine at 2 and 4.

- Synthesis : Bromination of difluorophenyl precursors, analogous to methods for 5-bromo-2,4-difluorobenzoic acid (yields up to 85% with optimized brominating agents) .

Brominated and Hydroxylated Analogs

3,5-Dibromo-2,4-dihydroxyacetophenone (C₈H₆Br₂O₃)

Methyl 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoate (C₉H₈Br₂O₄)

- Structure : Ester derivative with a methyl group at position 5.

- Properties : Lower melting point (109–111°C) due to reduced hydrogen bonding from esterification .

- Relevance : Demonstrates how esterification modifies physical properties compared to carboxylic acid derivatives .

Fluorinated and Hydroxylated Derivatives

3,5-Difluoro-2-hydroxyphenylacetic Acid (C₈H₆F₂O₃)

1-(3,5-Dibromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (C₈H₃Br₂F₃O₃)

- Structure : Trifluoroacetyl group replaces the acetic acid moiety.

- Properties : Increased electronegativity from fluorine atoms may enhance reactivity in nucleophilic substitutions .

Data Tables

Table 1: Physical Properties of Selected Compounds

Table 2: Bromination Yields in Difluorobenzoic Acid Derivatives (Adapted from )

| Brominating Agent | Yield of 5-Bromo-2,4-difluorobenzoic Acid (%) | Byproduct (3,5-Dibromo-2,4-difluorobenzoic Acid, %) |

|---|---|---|

| Br₂ in AcOH | 85 | 10 |

| NBS (N-Bromosuccinimide) | 78 | 15 |

Biological Activity

3,5-Dibromo-2,4-difluorophenylacetic acid (DBDFPA) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of both bromine and fluorine atoms, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of DBDFPA through a detailed examination of its mechanisms of action, research findings, and case studies.

- Molecular Formula : C8H4Br2F2O2

- Molecular Weight : 325.92 g/mol

- Structural Characteristics : The compound features a phenylacetic acid core with bromine atoms at the 3 and 5 positions and fluorine atoms at the 2 and 4 positions. This specific arrangement influences its chemical behavior and biological interactions.

The biological activity of DBDFPA is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity towards specific molecular targets.

- Enzyme Inhibition : DBDFPA has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. The bromine and fluorine substituents can stabilize enzyme-substrate complexes, leading to altered enzymatic activity.

- Protein-Ligand Interactions : The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their conformation and function.

In Vitro Studies

Several in vitro studies have evaluated the biological effects of DBDFPA:

- Antimicrobial Activity : Research indicates that DBDFPA exhibits antimicrobial properties against various bacterial strains. For instance, it was found effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as an antimicrobial agent .

- Anti-inflammatory Effects : In cellular models, DBDFPA has shown promise in reducing pro-inflammatory cytokines, suggesting a role in anti-inflammatory therapies .

In Vivo Studies

In vivo studies further support the biological relevance of DBDFPA:

- Animal Models : Studies involving animal models have demonstrated that DBDFPA administration can lead to significant reductions in tumor growth rates in certain cancer models, indicating potential anticancer properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of DBDFPA, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3,4-Difluorophenylacetic acid | C8H7F2O2 | Moderate antimicrobial activity |

| 3,5-Dibromo-4-fluorophenylacetic acid | C8H6Br2F1O2 | Stronger enzyme inhibition |

| 2,4-Difluorophenylacetic acid | C8H7F2O2 | Lower binding affinity |

DBDFPA's unique combination of bromine and fluorine atoms sets it apart from other derivatives, enhancing its potential for specific applications in drug development.

Case Studies

- Case Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that DBDFPA effectively inhibited steroid sulfatase activity in vitro. The inhibition was dose-dependent, showcasing the compound's potential as a therapeutic agent for hormone-related cancers .

- Case Study on Antimicrobial Properties : Another case study highlighted the efficacy of DBDFPA against multi-drug resistant bacterial strains. The compound was tested alongside conventional antibiotics, showing synergistic effects that could enhance treatment outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.